2-(2,4-difluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
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Overview
Description
2-(2,4-difluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group and a dimethylpyrimidinyl group connected via an acetamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide typically involves the following steps:
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Formation of the Acetamide Linkage: : The acetamide linkage is formed by reacting 2,4-difluoroaniline with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide under appropriate conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
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Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions result in the reduction of specific functional groups within the compound.
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Substitution: : The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-(2,4-difluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in various biochemical assays.
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Medicine: : The compound is investigated for its potential therapeutic properties. It may exhibit activity against specific biological targets, making it a candidate for drug development.
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Industry: : In industrial applications, the compound is used in the development of new materials, coatings, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- 2-(2,4-dichlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- 2-(2,4-difluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)propionamide
Uniqueness
This compound is unique due to the presence of both difluorophenyl and dimethylpyrimidinyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, which may not be present in similar compounds. The difluorophenyl group enhances the compound’s ability to participate in various chemical reactions, while the dimethylpyrimidinyl group provides additional sites for functionalization and interaction with biological targets.
Properties
Molecular Formula |
C14H13F2N3O |
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Molecular Weight |
277.27 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C14H13F2N3O/c1-8-5-9(2)18-14(17-8)19-13(20)6-10-3-4-11(15)7-12(10)16/h3-5,7H,6H2,1-2H3,(H,17,18,19,20) |
InChI Key |
VJRGAVJSTPPBSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CC2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
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